molecular formula C17H28N4 B5661897 (3R,4S)-4-cyclopropyl-1-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-N,N-dimethylpyrrolidin-3-amine

(3R,4S)-4-cyclopropyl-1-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B5661897
M. Wt: 288.4 g/mol
InChI Key: YJLKRYPFBULBAQ-CVEARBPZSA-N
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Description

(3R,4S)-4-cyclopropyl-1-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-N,N-dimethylpyrrolidin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with cyclopropyl and pyrazolyl groups, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-cyclopropyl-1-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-N,N-dimethylpyrrolidin-3-amine involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinyl halides.

    Attachment of the Pyrazolyl Group: This can be done through nucleophilic substitution reactions where the pyrazolyl group is introduced using pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-cyclopropyl-1-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.

    Reduction: Often carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: Conducted under mild to moderate conditions, depending on the reactivity of the substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R,4S)-4-cyclopropyl-1-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Natural sweeteners with glycoside structures.

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.

Uniqueness

(3R,4S)-4-cyclopropyl-1-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-N,N-dimethylpyrrolidin-3-amine stands out due to its unique combination of cyclopropyl and pyrazolyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(3R,4S)-4-cyclopropyl-1-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-N,N-dimethylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4/c1-19(2)16-11-21(10-15(16)12-4-5-12)9-14-8-18-20(3)17(14)13-6-7-13/h8,12-13,15-16H,4-7,9-11H2,1-3H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLKRYPFBULBAQ-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN2CC(C(C2)N(C)C)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)CN2C[C@@H]([C@H](C2)N(C)C)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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